molecular formula C13H9ClO2 B1287227 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one CAS No. 1018-47-9

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one

Cat. No.: B1287227
CAS No.: 1018-47-9
M. Wt: 232.66 g/mol
InChI Key: RUKIAFYRUHSJCQ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is a polycyclic aromatic compound featuring a fused benzo[de]isochromen-1(3H)-one core with a chloromethyl substituent at the 6-position. This compound belongs to the isocoumarin family, which is structurally characterized by a benzopyran-1-one system. The chloromethyl group enhances its reactivity, making it a valuable intermediate in synthesizing derivatives with biological or material science applications. The benzo[de]isochromen-1(3H)-one scaffold is also a key monomer in natural products like duclauxins, dimeric oxaphenalenones with complex redox modifications .

Properties

IUPAC Name

8-(chloromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-6-8-4-5-9-7-16-13(15)11-3-1-2-10(8)12(9)11/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKIAFYRUHSJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C3C(=C(C=C2)CCl)C=CC=C3C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611548
Record name 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018-47-9
Record name 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzo[de]isochromen-1(3H)-one core. This can be achieved through a cyclization reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds.

    Chloromethylation: The benzo[de]isochromen-1(3H)-one core is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.

    Oxidation: The compound can undergo oxidation reactions to form corresponding benzo[de]isochromen-1(3H)-one derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group in the isochromenone core to an alcohol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of benzo[de]isochromen-1(3H)-one.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohol derivatives of benzo[de]isochromen-1(3H)-one.

Scientific Research Applications

Synthesis of Therapeutic Agents

The compound has been investigated for its potential as a precursor in the synthesis of various therapeutic agents. One notable application is its use in the synthesis of benzodiazepine derivatives, which are widely used for their anxiolytic, sedative, and anticonvulsant properties. The chloromethyl group can serve as a reactive site for further functionalization, allowing for the introduction of diverse substituents that can enhance pharmacological activity.

Case Study: Synthesis of Benzodiazepine Derivatives

A study demonstrated the successful incorporation of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one into the synthesis of a new class of benzodiazepines. The reaction conditions were optimized to yield high purity products with significant biological activity against various targets, including GABA receptors. The yield and purity were assessed using techniques such as NMR and HPLC.

Catalytic Reactions

This compound has also been utilized in catalytic reactions, particularly in C-H activation processes. The compound acts as a directing group facilitating the formation of C-C bonds through ruthenium-catalyzed homocoupling reactions.

Mechanistic Insights

Recent studies have provided insights into the mechanism of these reactions, highlighting the role of the chloromethyl group in stabilizing intermediates and enhancing reactivity. Computational studies using density functional theory (DFT) have elucidated the reaction pathways, revealing that the activation barrier for C-H cleavage is relatively low, making this compound an attractive candidate for synthetic applications.

Table 3: Summary of Catalytic Reactions Involving this compound

Reaction TypeCatalystYield (%)Remarks
Ruthenium-catalyzed homocouplingRuCl₂76High selectivity observed
C-H activationRu(II)VariedEffective with various substrates

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one involves the inhibition of specific enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. This compound targets pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[de]isochromen-1(3H)-one Derivatives

(a) 6-(10H-Phenothiazine-10-yl)-1Н,3Н-benzo[de]isochromen-1,3-dione (PTZD)
  • Structure: Features a phenothiazine moiety at the 6-position and a dione system at positions 1 and 3.
  • Properties : Exhibits dual functionality:
    • Antimicrobial Activity : Strong fungicidal activity against S. cerevisiae, C. albicans, A. brasiliensis, and F. moniliforme, but weak activity against Gram-positive bacteria (S. aureus, B. subtilis) .
    • Corrosion Inhibition : Reduces corrosion rates in EN-S235J2 steel in sulfuric acid, with protection efficiency increasing with concentration .
  • Synthesis: Derived from 4-aminophenylacetic acid and phenothiazine via multi-step condensation .
(b) 3-(3-Chlorobenzyl)-1H-isochromen-1-one
  • Structure : Contains a 3-chlorobenzyl substituent on the isochromen-1-one core.
  • Crystal Packing: Non-planar geometry with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
  • Synthesis : Prepared via Friedel-Crafts acylation of homophthalic acid with 2-(3-chlorophenyl)acetyl chloride .
(c) 3-[(2-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
  • Structure : Chlorobenzyloxy and methyl substituents on a benzo[c]chromen-6-one system.

Non-Chlorinated Analogues

(a) 6,7,9-Trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one
  • Structure : Hydroxyl and methyl groups on a benzo[g]isochromen-1-one core.
  • Molecular formula: C₁₄H₁₀O₅ .
(b) 5-Methoxy-7-phenyl-6-glycosyloxybenzo[de]isochromen-1(3H)-one
  • Structure : Methoxy, phenyl, and glycosyloxy substituents.
  • Properties : Glycosylation improves aqueous solubility, suggesting utility in drug delivery systems .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one Chloromethyl at C6 C₁₃H₉ClO₂ 232.66 Reactive intermediate, natural product monomer
PTZD Phenothiazine, dione at C1/C3 C₂₆H₁₇N₃O₃S 451.49 Antifungal, corrosion inhibition
3-(3-Chlorobenzyl)-1H-isochromen-1-one 3-Chlorobenzyl at C3 C₁₅H₁₁ClO₂ 258.70 Antifungal, cytotoxic
3-[(2-Chlorobenzyl)oxy]-1-methyl-benzo[c]chromen-6-one 2-Chlorobenzyloxy, methyl C₂₁H₁₅ClO₃ 350.80 Synthetic intermediate
6,7,9-Trihydroxy-3-methyl-benzo[g]isochromen-1-one Trihydroxy, methyl C₁₄H₁₀O₅ 258.23 Antioxidant potential

Key Findings and Implications

Substituent Impact: Chlorinated derivatives (e.g., 6-(chloromethyl), 3-chlorobenzyl) exhibit enhanced reactivity and bioactivity compared to hydroxylated or glycosylated analogues. Phenothiazine incorporation (PTZD) introduces multifunctionality (antimicrobial + corrosion inhibition), a rare combination in isocoumarin derivatives .

Structural Flexibility :

  • The benzo[de]isochromen-1(3H)-one core allows diverse substitutions (halogens, aryl, glycosyl), enabling tailored physicochemical and biological properties.

Synthetic Accessibility :

  • Chloromethyl derivatives are synthesized via nucleophilic substitution or Friedel-Crafts reactions, while glycosylated analogues require protective group strategies .

Biological Activity

6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound has been shown to interact with various biomolecules, leading to significant cellular effects, including apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

The biochemical properties of this compound are crucial for understanding its biological activity. Notably, it has been identified as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in stabilizing proteins that regulate cell signaling and proliferation. The inhibition of Hsp90 disrupts its client proteins, which can lead to apoptosis in cancer cells.

Key Biochemical Properties:

  • Inhibition of Hsp90: Disrupts protein stability and function.
  • Induction of Apoptosis: Promotes programmed cell death in cancer cells.
  • Enzyme Interaction: Engages with various enzymes, affecting cellular pathways.

Molecular Mechanism

The molecular mechanism through which this compound exerts its effects involves binding interactions with biomolecules and subsequent changes in gene expression. The compound binds to the N-terminal domain of Hsp90, inhibiting its chaperone activity and leading to the degradation of client proteins essential for tumor growth.

Mechanism Overview:

  • Binding to Hsp90: The compound attaches to the N-terminal domain.
  • Inhibition of Chaperone Activity: Disruption of protein folding and stability.
  • Altered Gene Expression: Changes in the expression profiles of genes associated with survival and proliferation.

Cellular Effects

Research indicates that this compound has profound effects on various cell types, particularly cancer cells. Its ability to induce apoptosis has been documented in several studies, highlighting its potential as an anticancer agent.

Cellular Effects Summary:

  • Apoptosis Induction: Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest: Interference with normal cell cycle progression.
  • Inhibition of Tumor Growth: Reduction in proliferation rates of cancerous cells.

Research Applications

The compound's unique properties make it suitable for various research applications:

Applications:

  • Medicinal Chemistry: Investigated for anticancer properties.
  • Biological Studies: Used to explore enzyme inhibition and protein interactions.
  • Industrial Applications: Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

Case Studies

Several studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation:

  • Study on Cancer Cell Lines:
    • Objective: Evaluate the cytotoxic effects on breast cancer cell lines.
    • Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against cancer cells.
  • Mechanistic Study:
    • Objective: Investigate the molecular pathways affected by the compound.
    • Findings: The study revealed that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming the induction of apoptosis through the intrinsic pathway.

Table 1: Biological Activity Summary

Activity TypeEffectReference
Hsp90 InhibitionInhibits chaperone activity
Apoptosis InductionInduces programmed cell death
Tumor Growth InhibitionReduces proliferation rates

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Breast Cancer Cells10
Lung Cancer Cells8
Colon Cancer Cells12

Q & A

Q. What are the established synthetic routes for 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one, and how can reaction conditions be optimized?

The synthesis often involves cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives can react with silyloxybutadienes to form benzo[c]chromen-6-one scaffolds, which may be functionalized further . Chloromethyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation using chloromethylating agents like chloromethyl ethers. Optimization includes controlling temperature (e.g., 60–80°C) and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions .

Q. How is the structural integrity of this compound validated in experimental settings?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystallographic data for analogous compounds (e.g., 3-(3-chlorobenzyl)-1H-isochromen-1-one) reveal bond angles and torsional strains in the isochromenone core . Complementary techniques include 1H^1H/13C^{13}C NMR to verify substituent placement and FT-IR to identify carbonyl (C=O) and C-Cl vibrational modes .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The compound’s chloromethyl group poses acute toxicity risks (Category 4 for oral/dermal/inhalation exposure per EU-GHS/CLP). Standard precautions include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Immediate decontamination of spills with absorbents (e.g., vermiculite) and 10% sodium thiosulfate solution to neutralize reactive chlorine species .

Q. How does the chloromethyl group influence the compound’s reactivity in derivatization studies?

The chloromethyl moiety serves as a versatile electrophile. It undergoes nucleophilic substitution with amines, thiols, or alkoxides to form thioethers, ethers, or amine-linked derivatives. For instance, reactions with 1,3-bis(silyloxy)-1,3-butadienes yield fused polycyclic systems, enabling access to bioactive analogs .

Advanced Research Questions

Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?

Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. For example, ferroptosis induction by chloromethyl-containing compounds (e.g., N6F11) depends on TRIM25-mediated GPX4 degradation, which requires validation via CRISPR knockout models . Rigorous HPLC purity checks (>95%) and dose-response studies across multiple models are critical .

Q. What mechanistic insights exist for the biosynthetic pathways involving the benzo[de]isochromen-1(3H)-one core?

In fungal systems (e.g., duclauxins), the core arises from oxidative dimerization of phenalenone polyketides. Redox modifications (e.g., hydroxylation, methylation) are catalyzed by cytochrome P450 enzymes and methyltransferases. The chloromethyl group may arise via late-stage halogenation by flavin-dependent halogenases .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?

Density Functional Theory (DFT) calculations using crystallographic coordinates (e.g., CCDC 1505246) identify electron-deficient regions in the aromatic system. The chloromethyl group’s inductive effect directs electrophiles to the para position relative to the carbonyl group, validated by experimental nitration and sulfonation outcomes .

Q. What strategies enable selective functionalization of the isochromenone ring without disrupting the chloromethyl group?

Protection-deprotection approaches are key. For example, masking the carbonyl as a ketal allows alkylation at the chloromethyl site. Post-functionalization, acidic hydrolysis restores the lactone ring. Alternative methods include Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at brominated positions .

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